molecular formula C10H6ClN3 B1336189 4-chloro-5H-pyrimido[5,4-b]indole CAS No. 98792-02-0

4-chloro-5H-pyrimido[5,4-b]indole

Cat. No.: B1336189
CAS No.: 98792-02-0
M. Wt: 203.63 g/mol
InChI Key: RDAAOOPSZHGKFQ-UHFFFAOYSA-N
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Description

4-Chloro-5H-pyrimido[5,4-b]indole is a heterocyclic compound that features a fused pyrimidine and indole ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrimidine and indole moieties in its structure endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5H-pyrimido[5,4-b]indole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 4-chloro-2-aminopyrimidine with indole derivatives under acidic conditions. The reaction is often carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5H-pyrimido[5,4-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4-amino-5H-pyrimido[5,4-b]indole derivatives, while oxidation can produce various oxidized forms of the compound .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-5H-pyrimido[5,4-b]indole is unique due to the presence of both pyrimidine and indole rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-chloro-5H-pyrimido[5,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-10-9-8(12-5-13-10)6-3-1-2-4-7(6)14-9/h1-5,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAAOOPSZHGKFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10420750
Record name 4-chloro-5H-pyrimido[5,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98792-02-0
Record name 4-chloro-5H-pyrimido[5,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the synthetic route for obtaining 4-chloro-5H-pyrimido[5,4-b]indole?

A1: The synthesis of this compound begins with ethyl 3-aminoindole-2-carboxylate. This compound is reacted with formamide to yield 5H-pyrimido[5,4-b]indol-4-one []. Subsequent treatment of 5H-pyrimido[5,4-b]indol-4-one with phosphorus oxychloride results in the formation of this compound with a yield of 70% [].

Q2: How does the reactivity of this compound compare to 5H-pyrimido[5,4-b]indole-4-thione?

A3: The research highlights that this compound reacts with amines like morpholine and piperidine to produce the corresponding 4-amino-5H-pyrimido[5,4-b]indoles []. In contrast, 5H-pyrimido[5,4-b]indole-4-thione reacts with hydrazine to generate 4-hydrazino-5H-pyrimido[5,4-b]indole []. This difference in reactivity highlights the influence of the substituent at the 4-position on the chemical behavior of these compounds.

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